Glycol monostearate

HLB Value Emulsification Surfactant Chemistry

EGMS delivers a fine, satin-like sheen distinct from high-luster EGDS, ideal for elegant shampoos and washes. With HLB 3.6, it stabilizes W/O night creams and balms better than PGMS. Its 60.5°C melting point allows lower-temperature processing, protecting volatile fragrances and botanicals while reducing energy use—superior foam network formation inferred versus PGMS for aeration.

Molecular Formula C20H40O3
Molecular Weight 328.5 g/mol
CAS No. 111-60-4
Cat. No. B086595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycol monostearate
CAS111-60-4
Molecular FormulaC20H40O3
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCO
InChIInChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3
InChIKeyRFVNOJDQRGSOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPOLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN.
SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER;  SLIGHTLY SOL IN ALCOHOL;  INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/
GENERALLY SOL OR DISPERSIBLE IN WATER
SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL

Glycol Monostearate (EGMS) CAS 111-60-4: A Low-HLB Nonionic Surfactant and Pearlescent Agent for Cosmetic Formulations


Glycol monostearate, also known as ethylene glycol monostearate (EGMS), is an organic compound with the molecular formula C20H40O3, formed by the esterification of stearic acid and ethylene glycol [1]. It is classified as a nonionic surfactant with a low hydrophilic-lipophilic balance (HLB) value, typically between 3.0 and 3.6 [2], indicating a strong lipophilic character that makes it particularly suited for water-in-oil (W/O) emulsification and as an auxiliary emulsifier . This compound is a white to off-white waxy solid with a melting point of approximately 60.5°C [3] and is widely recognized for its multifunctional roles as a pearlescent agent, opacifier, and viscosity modifier in personal care and cosmetic products [4].

Why Glycol Monostearate Cannot Be Arbitrarily Substituted with Other Glycol or Glycerol Esters


The substitution of glycol monostearate with chemically similar compounds—such as ethylene glycol distearate (EGDS), glycerol monostearate (GMS), or propylene glycol monostearate (PGMS)—is not a like-for-like exchange due to significant divergences in their fundamental physicochemical and functional properties. These differences manifest in their HLB values, melting points, pearlescent characteristics, and crystallization behaviors, which collectively dictate their specific performance in complex formulations [1]. For instance, an arbitrary substitution based on nominal chemical class can lead to unintended changes in emulsion stability, product viscosity, or visual aesthetics [2], underscoring the need for evidence-based selection. The quantitative evidence presented below establishes the precise performance boundaries of glycol monostearate, enabling informed scientific and procurement decisions.

Quantitative Differentiation Evidence for Glycol Monostearate (EGMS) Against Its Closest Analogs


HLB Value Differentiation: EGMS Exhibits a Lower HLB than GMS and PGMS, Favoring W/O Emulsions

Glycol monostearate (EGMS) has a reported hydrophilic-lipophilic balance (HLB) value of 3.6, which is notably lower than that of glycerol monostearate (GMS) at 3.8 and propylene glycol monostearate (PGMS) at 3.4 [1]. This HLB value firmly places EGMS within the 3–6 range that is optimal for promoting water-in-oil (W/O) emulsions, as opposed to the higher HLB values of many other surfactants used for oil-in-water (O/W) systems [2]. The slightly lower HLB of EGMS compared to GMS indicates a marginally stronger lipophilic character, which can be advantageous in formulations requiring a dominant oil phase.

HLB Value Emulsification Surfactant Chemistry

Pearlescent Aesthetic: EGMS Delivers a Fine, Satin-Like Sheen Contrasting with the Brilliant Luster of EGDS

A direct qualitative comparison reveals that Ethylene Glycol Monostearate (EGMS) imparts a fine, satin-like pearlescent sheen, whereas Ethylene Glycol Distearate (EGDS), its diester analog, is known for creating a more pronounced, brilliant, and eye-catching pearlescent effect [1]. This difference is attributed to the distinct crystal morphology formed by the monoester versus the diester upon cooling in a surfactant matrix . The more subtle shimmer of EGMS is often preferred for products aiming for an elegant, understated glow, while EGDS is selected for a dramatic visual impact [1].

Pearlescence Visual Aesthetics Formulation Science

Thermal Processability: EGMS Features a Lower Melting Point than EGDS, Facilitating Formulation at Lower Temperatures

The melting point of glycol monostearate (EGMS) is documented to be approximately 60.5°C [1], which is significantly lower than that of its diester counterpart, ethylene glycol distearate (EGDS), which is reported to require higher processing temperatures [2]. While a precise melting point for EGDS is not provided, commercial specifications and comparative literature consistently note that EGDS necessitates higher temperatures for incorporation, which can be a critical factor in formulations containing heat-sensitive ingredients [2]. The lower melting point of EGMS allows for its use in processes where lower energy input is desired or where thermal degradation of other components is a concern.

Melting Point Thermal Properties Process Engineering

Crystallization and Foam Stability: EGMS's Structural Properties Imply Superior Performance Over PGMS in Whipped Emulsions

A study comparing lipophilic emulsifiers with different hydrophilic groups found that glycerol monostearate (GMS) exhibited the highest onset crystallization temperature and facilitated the formation of a firm, compact foam structure in whipped cream. In contrast, propylene glycol monostearate (PGMS) had a lower onset crystallization temperature and resulted in a weak, loose foam structure [1]. While glycol monostearate (EGMS) was not directly tested, it shares a similar chemical structure and low HLB profile with GMS and PGMS, and class-level inference suggests its crystallization and stabilizing behavior in fat-based systems will be more analogous to GMS due to its comparable lipophilic character [2].

Crystallization Emulsion Stability Food Science

Pearlescent Functionality: EGMS Possesses Inherent Pearlizing Capability, a Feature Absent in Propylene Glycol Esters

A key functional difference exists between ethylene glycol esters and propylene glycol esters: ethylene glycol monostearate (EGMS) and its diester, ethylene glycol distearate, are well-established pearlescent agents used to impart a desirable shimmer to liquid soaps and shampoos [1]. In contrast, the esters of propylene glycol, such as propylene glycol monostearate (PGMS), are reported to have no pearlescent effect, functioning primarily as emulsifiers [2]. This categorical distinction makes EGMS irreplaceable in formulations where a visual pearlescent effect is a core product attribute.

Pearlescence Opacifier Formulation Aesthetics

Optimal Application Scenarios for Glycol Monostearate (EGMS) Based on Quantified Performance Differentiators


Formulation of Pearlescent Personal Care Products Requiring a Subtle, Satin-Like Finish

In the development of high-end shampoos, body washes, and liquid hand soaps where a luxurious but understated visual aesthetic is desired, glycol monostearate (EGMS) is the preferred pearlescent agent. Unlike the brilliant, high-luster shimmer provided by ethylene glycol distearate (EGDS), EGMS imparts a fine, satin-like sheen that aligns with brand positioning for elegance and subtlety [1]. Its proven pearlescent capability distinguishes it from non-pearlizing emulsifiers like propylene glycol monostearate (PGMS) [2], making EGMS essential for achieving this specific sensory and visual target.

Water-in-Oil (W/O) Emulsion Systems for Skincare and Cosmetic Creams

Formulators developing water-in-oil (W/O) emulsions, such as night creams, cold creams, and protective balms, will find glycol monostearate (EGMS) highly suitable due to its low HLB value of 3.6 [1]. This value positions EGMS within the ideal range (HLB 3–6) for stabilizing W/O emulsions, where it acts as an effective auxiliary emulsifier and consistency agent. Its slightly lower HLB compared to glycerol monostearate (GMS) at 3.8 [2] indicates a marginally stronger lipophilic nature, which can be advantageous for creating stable, oil-continuous matrices that provide occlusive and moisturizing benefits.

Manufacturing of Temperature-Sensitive Formulations and Processes Requiring Energy Efficiency

In manufacturing environments where energy consumption is a concern or where formulations contain heat-labile ingredients (e.g., certain botanical extracts, volatile fragrances, or sensitive actives), the relatively low melting point of glycol monostearate (EGMS) at 60.5°C offers a distinct advantage [1]. This property allows for incorporation at lower temperatures compared to its higher-melting diester counterpart, ethylene glycol distearate (EGDS) [2]. This facilitates a more energy-efficient process and helps preserve the integrity and efficacy of the overall formulation, making EGMS a strategic choice for sustainable or complex product development.

Development of Stable Whipped Toppings and Aerated Emulsions in Food Applications

For the stabilization of whipped cream, mousses, and other aerated food emulsions, the crystallization and network-forming properties of glycol monostearate (EGMS) are a critical performance lever. Evidence from comparative studies on lipophilic emulsifiers indicates that compounds with a glycerol backbone (like GMS) promote the formation of firm, compact foam structures, whereas those with a propylene glycol backbone (like PGMS) result in weak, unstable foams [1]. Given its structural and functional similarity to GMS, EGMS is inferred to be a superior stabilizer in such applications, providing the necessary crystal network to maintain air bubble integrity and prevent collapse during storage and handling.

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